2-Methoxymethylphenylhydrazine

Description

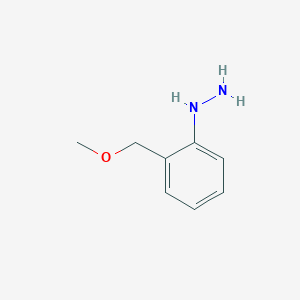

2-Methoxymethylphenylhydrazine is a phenylhydrazine derivative characterized by a methoxymethyl (-CH₂-O-CH₃) substituent attached to the phenyl ring. Phenylhydrazines are typically synthesized via reactions between hydrazine derivatives and substituted aromatic compounds. For example, phenylhydrazines can be prepared using bis(2,2,2-trichloroethyl) azodicarboxylates and electron-rich arenes , or via condensation of hydrazine hydrate with esters or aldehydes . The methoxymethyl group likely enhances solubility and influences reactivity due to its electron-donating nature, similar to other alkoxy-substituted phenylhydrazines.

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

[2-(methoxymethyl)phenyl]hydrazine |

InChI |

InChI=1S/C8H12N2O/c1-11-6-7-4-2-3-5-8(7)10-9/h2-5,10H,6,9H2,1H3 |

InChI Key |

CVNDJYZTTMPSSQ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC=CC=C1NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 4-Methoxyphenylhydrazine Hydrochloride | C₇H₁₁ClN₂O | ~188.63 | 19501-58-7 | Para-methoxy, hydrochloride salt |

| (2-Methoxy-5-methylphenyl)hydrazine hydrochloride | C₈H₁₃ClN₂O | 188.66 | 65208-14-2 | Ortho-methoxy, 5-methyl, hydrochloride |

| 2-Methoxy-6-(methylsulphonyl)phenylhydrazine | C₈H₁₁N₂O₃S₂ | Not reported | 942474-91-1 | Ortho-methoxy, 6-methylsulphonyl |

| 1-Methyl-2-phenylhydrazine hydrochloride | C₇H₁₁ClN₂ | 162.63 | 635-26-7 | N-methyl, ortho-phenyl |

Structural Insights :

- Substituent Position : The methoxy group in 2-Methoxymethylphenylhydrazine is ortho to the hydrazine moiety, which may sterically hinder reactions compared to para-substituted analogs like 4-Methoxyphenylhydrazine Hydrochloride .

- Electron Effects : Methoxy and methylsulphonyl groups differ in electronic properties. Methoxy is electron-donating, while methylsulphonyl (in 2-Methoxy-6-(methylsulphonyl)phenylhydrazine) is electron-withdrawing, altering reactivity in nucleophilic additions .

- Salt Forms : Hydrochloride salts (e.g., 4-Methoxyphenylhydrazine Hydrochloride) improve stability and crystallinity compared to free bases .

Physicochemical Properties

- Solubility: Methoxy and methyl groups enhance solubility in polar solvents. For example, 2-Phenylacetohydrazide (C₈H₁₀N₂O) is soluble in methanol and ethanol, as shown in hydrazide-aldehyde condensations .

- Thermal Stability: Hydrochloride salts (e.g., 4-Methoxyphenylhydrazine Hydrochloride) exhibit higher melting points (~306°C in similar pyridazinone derivatives) due to ionic interactions .

- Spectroscopic Data : IR and NMR spectra of phenylhydrazines typically show characteristic peaks for N-H (3387 cm⁻¹), C=O (1674–1713 cm⁻¹), and aromatic C-H stretches (1350–1589 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.